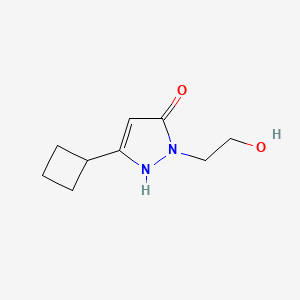

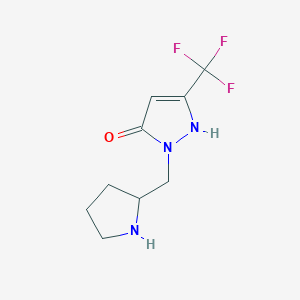

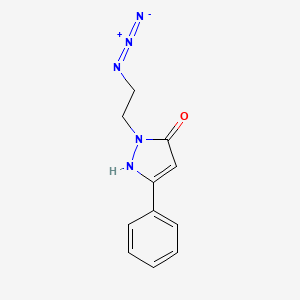

![molecular formula C7H9ClN2S B1484061 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2091576-70-2](/img/structure/B1484061.png)

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a significant area of research due to their diverse and valuable synthetical, biological, and photophysical properties . Various strategies have been employed, including the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Molecular Structure Analysis

Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis

Pyrazole derivatives have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been involved in various chemical reactions, including multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their substituent groups .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Pyrazole derivatives have been examined for their antibacterial and antifungal activities. The presence of a functionalized pyrazole moiety in compounds can contribute to their efficacy in combating various bacterial and fungal strains .

Cancer Research

Novel pyrazole derivatives have shown potential in antitumor studies. For instance, certain compounds have been assessed for their cytotoxicity against cancer cell lines such as HCT-116, indicating their possible use in cancer treatment research .

Green Chemistry

The synthesis of pyrazoles has seen advancements in eco-friendly methods, including water-based synthesis approaches. This highlights the compound’s role in developing sustainable chemical processes .

Drug Design and Discovery

Pyrazole derivatives are being explored for drug design due to their structural versatility and biological relevance. They serve as a scaffold for developing new therapeutic agents .

Catalysis

Some pyrazole derivatives have been utilized as catalysts due to their resinous, non-toxic, thermally stable, and cost-effective properties. This makes them valuable in various chemical reactions and industrial applications .

Synthetic Chemistry

Advancements in synthetic routes for pyranopyrazole compounds have been documented, which could be relevant for the compound , given its structural similarity. These synthetic advancements can lead to the development of new materials and chemicals .

Mécanisme D'action

Target of Action

The primary target of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs), which have unique sites of action .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .

Pharmacokinetics

Similar compounds are known to have good tissue penetration and permeability

Result of Action

The result of the action of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is the inhibition of energy production in pathogenic bacteria, leading to their death . This makes the compound a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQBQJAAHTVVSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NN=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

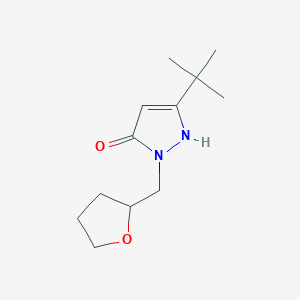

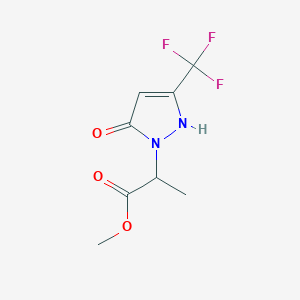

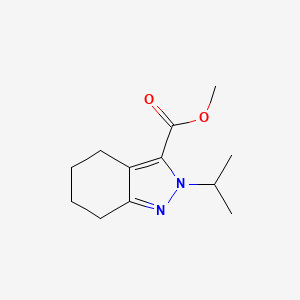

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)